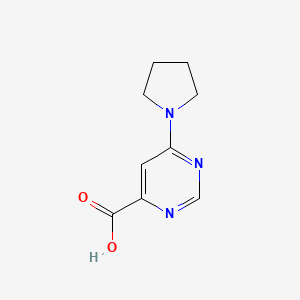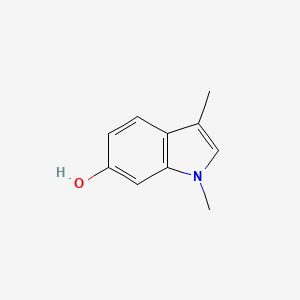![molecular formula C9H7F3N2O B1457599 [7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol CAS No. 1516698-10-4](/img/structure/B1457599.png)
[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Descripción general
Descripción
7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol, also known as TFIPM, is a synthetic compound with potential applications in a variety of scientific fields. It is a trifluoromethylated derivative of the imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. TFIPM has been used in various scientific research applications due to its unique chemical properties and its ability to act as a reversible inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
Imidazo[1,2-a]pyridines, the core structure of the compound , are known for their diverse bioactivity. They serve as key intermediates in the synthesis of various bioactive molecules with potential antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This makes them valuable in the development of new therapeutic agents.
Cyclin-Dependent Kinase Inhibitors
These compounds have been described as cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation, and their inhibition can be a strategy for cancer therapy. Research into CDK inhibitors can lead to the development of novel cancer treatments.
Calcium Channel Blockers
Calcium channels are essential for various physiological processes, and their blockers are used to treat a range of conditions, including hypertension and cardiac arrhythmias. Imidazo[1,2-a]pyridines have been identified as calcium channel blockers, indicating potential applications in cardiovascular research .
GABA A Receptor Modulators
The compound’s derivatives are also known to modulate GABA A receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have therapeutic applications in treating anxiety, insomnia, and epilepsy.
Optoelectronic Devices
Imidazo[1,2-a]pyridines have shown promise in materials science, particularly in the development of optoelectronic devices . Their unique electronic properties make them suitable for use in light-emitting diodes (LEDs), photovoltaic cells, and other applications that require control over light and energy.
Sensors
Due to their sensitivity to various stimuli, these compounds are being explored as components in sensor technology . They can be used to detect environmental changes, chemical substances, or biological entities, which is crucial in environmental monitoring, diagnostics, and industrial processes.
Anticancer Drug Development
The structural motif of imidazo[1,2-a]pyridines is present in several anticancer drugs . Research into these compounds can lead to the discovery of new drugs that can target specific pathways involved in cancer progression.
Confocal Microscopy and Imaging
These compounds have applications in confocal microscopy and imaging due to their fluorescent properties . They can be used as emitters to enhance the resolution and contrast of images, which is vital in biological research and medical diagnostics.
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have diverse bioactivity . Some imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are generally known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their diverse bioactivity .
Result of Action
Compounds in the imidazo[1,2-a]pyridine class have been reported to exhibit a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Propiedades
IUPAC Name |
[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGCIHLCHXTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)




![Benzyl[(2-bromo-3-fluorophenyl)methyl]methylamine](/img/structure/B1457527.png)

![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)
![1-[2-(Propan-2-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B1457532.png)

